molecular formula C15H30O B14438895 Pentadec-1-EN-1-OL CAS No. 75278-64-7

Pentadec-1-EN-1-OL

Cat. No.: B14438895
CAS No.: 75278-64-7
M. Wt: 226.40 g/mol
InChI Key: DQHMTJSDCRBKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadec-1-EN-1-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 1-pentadecene. In this method, 1-pentadecene is first reacted with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of fatty acids or fatty acid esters derived from natural sources, such as vegetable oils. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as nickel or palladium, to produce the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

Pentadec-1-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or a carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is commonly used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Pentadecanal (aldehyde) or pentadecanoic acid (carboxylic acid).

    Reduction: Pentadecan-1-ol (saturated alcohol).

    Substitution: Pentadecyl halides or esters.

Scientific Research Applications

Pentadec-1-EN-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.

    Industry: Used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of Pentadec-1-EN-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity. The double bond provides a site for chemical modifications, such as oxidation or reduction, which can alter its biological activity. In biological systems, this compound may interact with cell membranes, enzymes, and receptors, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Pentadecene: An unsaturated hydrocarbon with a similar carbon chain length but lacking the hydroxyl group.

    Pentadecan-1-ol: A saturated alcohol with a similar carbon chain length but lacking the double bond.

    Hexadec-1-EN-1-OL: An unsaturated alcohol with a longer carbon chain.

Uniqueness

Pentadec-1-EN-1-OL is unique due to the presence of both a double bond and a hydroxyl group, which confer distinct chemical and biological properties

Properties

CAS No.

75278-64-7

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

pentadec-1-en-1-ol

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h14-16H,2-13H2,1H3

InChI Key

DQHMTJSDCRBKNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.